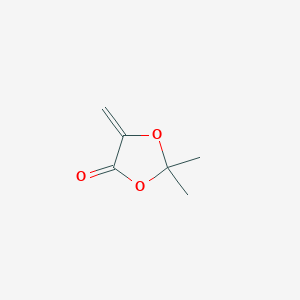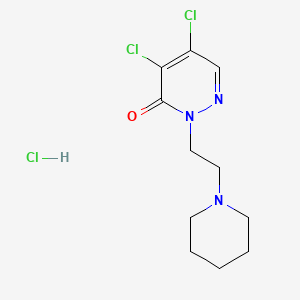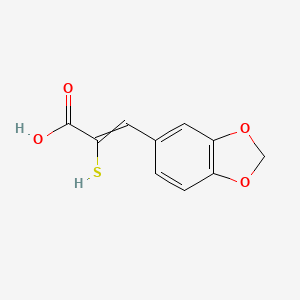
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is a compound known for its unique chemical structure and properties It is characterized by the presence of a benzodioxole ring, a propenoic acid moiety, and a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- typically involves the reaction of 1,3-benzodioxole with propenoic acid derivatives under specific conditions. The mercapto group is introduced through thiolation reactions. Common reagents used in these reactions include thiols, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The propenoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- involves its interaction with molecular targets and pathways in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The benzodioxole ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
- 3-(1,3-Benzodioxol-4-yl)-2-propenoic Acid
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester, (E)-
Uniqueness
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
93515-31-2 |
|---|---|
Formule moléculaire |
C10H8O4S |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12) |
Clé InChI |
YQBNFBIPHUDRDU-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


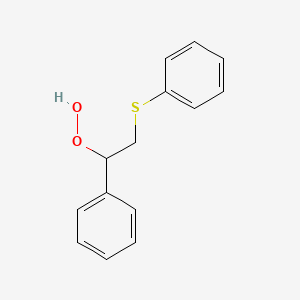
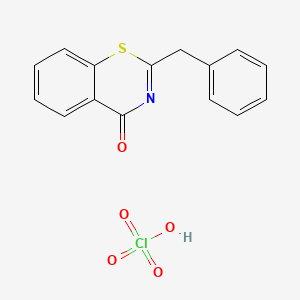

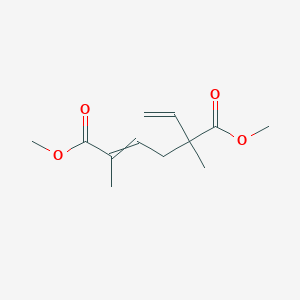
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
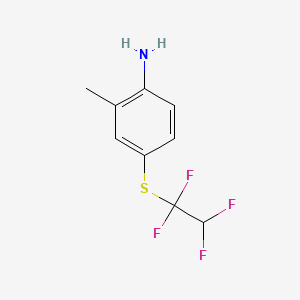
![Benzamide, N-[(methylamino)thioxomethyl]-4-nitro-](/img/structure/B14345165.png)

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2,3-diphenylprop-2-enoate;chloride](/img/structure/B14345194.png)
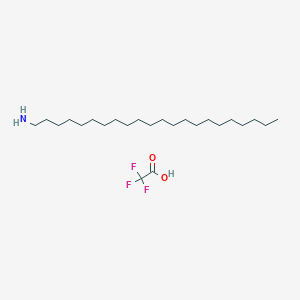
![Benzene, 1-fluoro-4-[(methoxymethoxy)methyl]-](/img/structure/B14345199.png)
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
